
4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide, also known as AICAR, is a nucleoside analogue that has been widely studied for its potential therapeutic applications. AICAR is a potent activator of AMP-activated protein kinase (AMPK), which plays a critical role in regulating cellular energy metabolism.
Mécanisme D'action
4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide activates AMPK, which is a key regulator of cellular energy metabolism. AMPK is activated in response to cellular stress, such as low energy levels, and plays a critical role in maintaining cellular homeostasis. This compound mimics the effects of AMP on AMPK, leading to increased glucose uptake and fatty acid oxidation, as well as decreased protein synthesis and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased glucose uptake and insulin sensitivity, decreased lipid synthesis, and increased fatty acid oxidation. This compound has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent. This compound has been shown to have a number of beneficial effects on skeletal muscle cells, including increased glucose uptake and improved insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, including its ability to activate AMPK and mimic the effects of cellular stress. This compound can be used to study the effects of AMPK activation on cellular metabolism and signaling pathways. However, this compound has some limitations, including its potential toxicity and the need for expertise in organic chemistry for its synthesis.
Orientations Futures
There are several future directions for research on 4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide, including its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. This compound could be used to develop new drugs for these diseases, as well as to study the effects of AMPK activation on cellular metabolism and signaling pathways. Future research could also focus on developing new methods for the synthesis of this compound that are more efficient and cost-effective.
Méthodes De Synthèse
4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide can be synthesized by reacting 4-amino-1-isopropyl-1H-pyrazole-5-carboxamide with glycolic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then treated with ammonium hydroxide to yield this compound. The synthesis of this compound is a multi-step process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
4-Amino-N-(2-hydroxyethyl)-1-isopropyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. This compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, which could potentially be used to treat type 2 diabetes. This compound has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Propriétés
IUPAC Name |
4-amino-N-(2-hydroxyethyl)-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-6(2)13-8(7(10)5-12-13)9(15)11-3-4-14/h5-6,14H,3-4,10H2,1-2H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVAGMBQDQLDMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)N)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
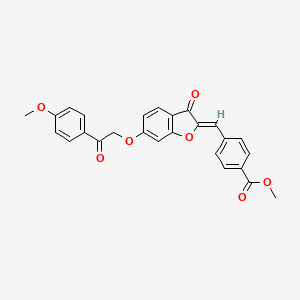

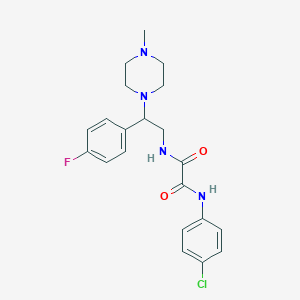
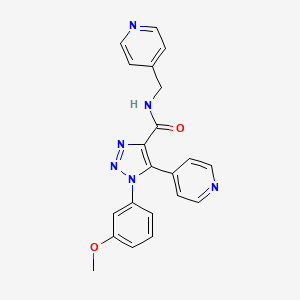
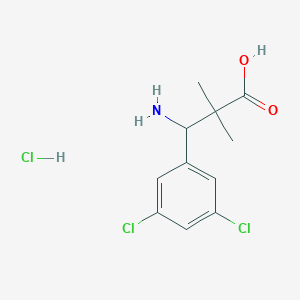
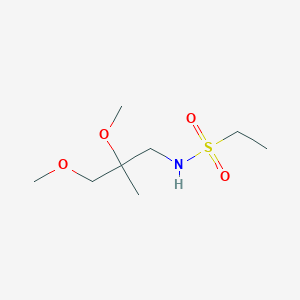
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(o-tolyl)ethan-1-one](/img/structure/B2799001.png)

![1-butyl-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2799005.png)


![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-6-fluorobenzamide](/img/structure/B2799009.png)
![(1-Butyl-3-methyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-acetic acid](/img/structure/B2799012.png)

